molecular formula C13H20N2O2 B1464691 [1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine CAS No. 1284746-24-2

[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine

Cat. No.: B1464691
CAS No.: 1284746-24-2
M. Wt: 236.31 g/mol
InChI Key: YFUXDZFQBITOET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry, was developed. This method is significant for the production of large quantities of rigid diamines, which are pivotal in drug discovery (Smaliy et al., 2011).

Pharmaceutical Applications

  • Aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates due to their robust antidepressant-like activity and high selectivity (Sniecikowska et al., 2019).

Bone Health

  • A compound targeting the Wnt beta-catenin signaling pathway, pivotal for bone formation, demonstrated a dose-dependent increase in trabecular bone formation rate, highlighting its potential for treating bone disorders (Pelletier et al., 2009).

Chemical Sensor Development

  • A novel dimethylfuran tethered 2-aminopyridine-3-carbonitrile has been developed as a fluorescent chemosensor for Fe3+ ions and picric acid, showcasing the potential of such compounds in the detection of environmentally and biologically relevant species with high sensitivity (Shylaja et al., 2020).

Properties

IUPAC Name

[3-(aminomethyl)piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-6-12(10(2)17-9)13(16)15-5-3-4-11(7-14)8-15/h6,11H,3-5,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUXDZFQBITOET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Reactant of Route 3
Reactant of Route 3
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Reactant of Route 4
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Reactant of Route 5
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine
Reactant of Route 6
[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-3-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.